molecular formula C23H26N2O5 B2723022 Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1235009-21-8

Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2723022
CAS No.: 1235009-21-8
M. Wt: 410.47
InChI Key: QIMQIUNZFLMJFP-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a phenoxyacetyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenoxyacetyl Group: This step involves the acylation of the piperidine ring with phenoxyacetyl chloride under basic conditions.

    Formation of the Carbamoyl Linkage: The piperidine derivative is then reacted with methyl 4-aminobenzoate to form the carbamoyl linkage.

    Final Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate: shares structural similarities with other piperidine derivatives and phenoxyacetyl compounds.

    Piperidine Derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.

    Phenoxyacetyl Compounds: These include phenoxyacetic acid and its derivatives.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the resulting properties. This unique structure may confer specific bioactivity or chemical reactivity that is not observed in other similar compounds.

Properties

IUPAC Name

methyl 4-[[1-(2-phenoxyacetyl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-23(28)19-9-7-18(8-10-19)22(27)24-15-17-11-13-25(14-12-17)21(26)16-30-20-5-3-2-4-6-20/h2-10,17H,11-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMQIUNZFLMJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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